1-Etil-3-(2-tienil)piperazina

Descripción general

Descripción

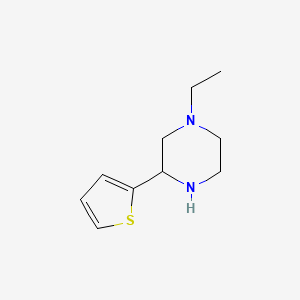

1-Ethyl-3-(2-thienyl)piperazine is a useful research compound. Its molecular formula is C10H16N2S and its molecular weight is 196.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-Ethyl-3-(2-thienyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-3-(2-thienyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

1-Ethyl-3-(2-thienyl)piperazine is a chemical compound with a molecular weight of 196.31 g/mol and the molecular formula . It's a piperazine derivative that contains both a thiophene moiety and an ethyl group.

1-Ethyl-3-(2-thienyl)piperazine has potential biological activities, especially in medicinal chemistry and pharmacology. The compound includes a piperazine ring, known for diverse biological properties, along with a thiophene moiety that may improve its pharmacological profile. The nitrogen atoms in the piperazine ring and the sulfur atom in the thiophene moiety can form hydrogen bonds, which facilitates binding to biological targets like receptors and enzymes.

Antimicrobial Properties

This compound exhibits antimicrobial activity, and studies of piperazine derivatives indicate effectiveness against Gram-positive and Gram-negative bacteria. The thiophene ring enhances antimicrobial effects because it can interact with bacterial membranes and enzymes involved in cell wall synthesis.

Enzyme Inhibition

1-Ethyl-3-(2-thienyl)piperazine has been researched for its inhibitory effects on butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), which are important in neurotransmission. In vitro studies have shown that this compound can inhibit these enzymes, suggesting potential applications for treating neurodegenerative diseases like Alzheimer's.

Medicinal Chemistry

1-Ethyl-3-(2-thienyl)piperazine serves as a potential lead compound in medicinal chemistry.

Similar Compounds

Several compounds share structural similarities with 1-Ethyl-3-(2-thienyl)piperazine:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Benzyl-3-(2-thienyl)piperazine | Benzyl group instead of ethyl | Potentially similar enzyme interactions |

| 1-Methyl-3-(2-thienyl)piperazine | Methyl group instead of ethyl | Varying effects on neurotransmission |

| 1-Pyrrolidin-3-(2-thienyl)piperazine | Pyrrolidine ring instead of piperazine | Different pharmacological profiles |

Mecanismo De Acción

Target of Action

1-Ethyl-3-(2-thienyl)piperazine is a derivative of piperazine . Piperazine compounds are known to target parasites, particularly roundworms and pinworms . They act as an anthelmintic agent, which means they are used to expel or destroy parasitic worms in the body .

Mode of Action

The mode of action of 1-Ethyl-3-(2-thienyl)piperazine, like other piperazine compounds, is generally by paralyzing parasites . This paralysis allows the host body to easily remove or expel the invading organism . This action is mediated by its agonist effects upon the inhibitory GABA (γ-aminobutyric acid) receptor .

Biochemical Pathways

It is known that piperazine compounds mediate their anthelmintic action by generally paralyzing parasites . This suggests that the compound may interfere with the neuromuscular signaling pathways of these organisms.

Pharmacokinetics

Piperazine, a related compound, is known to be partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation .

Result of Action

The primary result of the action of 1-Ethyl-3-(2-thienyl)piperazine is the paralysis of parasites, which allows the host body to easily remove or expel the invading organism . This leads to the alleviation of symptoms associated with parasitic infections.

Análisis Bioquímico

Biochemical Properties

1-Ethyl-3-(2-thienyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 1-Ethyl-3-(2-thienyl)piperazine has been shown to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission. Additionally, 1-Ethyl-3-(2-thienyl)piperazine interacts with various receptors, including serotonin receptors, modulating their activity and influencing neurotransmitter release .

Cellular Effects

The effects of 1-Ethyl-3-(2-thienyl)piperazine on cellular processes are diverse and depend on the cell type. In neuronal cells, 1-Ethyl-3-(2-thienyl)piperazine can enhance neurotransmitter release by inhibiting acetylcholinesterase and modulating serotonin receptors . This can lead to improved synaptic transmission and potentially beneficial effects on cognitive function. In other cell types, such as immune cells, 1-Ethyl-3-(2-thienyl)piperazine may influence cell signaling pathways and gene expression, leading to altered cytokine production and immune responses .

Molecular Mechanism

At the molecular level, 1-Ethyl-3-(2-thienyl)piperazine exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This binding interaction is crucial for its role in enhancing neurotransmission. Additionally, 1-Ethyl-3-(2-thienyl)piperazine interacts with serotonin receptors, modulating their activity and influencing downstream signaling pathways . These interactions can lead to changes in gene expression and protein synthesis, further affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Ethyl-3-(2-thienyl)piperazine can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects. Studies have shown that 1-Ethyl-3-(2-thienyl)piperazine is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to gradual degradation, affecting its potency and efficacy. Long-term studies in vitro and in vivo have demonstrated that 1-Ethyl-3-(2-thienyl)piperazine can maintain its effects on cellular function for extended periods, although the magnitude of these effects may diminish over time .

Dosage Effects in Animal Models

The effects of 1-Ethyl-3-(2-thienyl)piperazine in animal models are dose-dependent. At lower doses, the compound can enhance cognitive function and improve neurotransmission without significant adverse effects . At higher doses, 1-Ethyl-3-(2-thienyl)piperazine may exhibit toxic effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, and further increases in dosage do not lead to additional benefits but rather increase the risk of adverse effects .

Metabolic Pathways

1-Ethyl-3-(2-thienyl)piperazine is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The metabolic pathways of 1-Ethyl-3-(2-thienyl)piperazine are complex and involve multiple steps, including oxidation, reduction, and conjugation reactions .

Transport and Distribution

The transport and distribution of 1-Ethyl-3-(2-thienyl)piperazine within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, 1-Ethyl-3-(2-thienyl)piperazine can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 1-Ethyl-3-(2-thienyl)piperazine within tissues is also influenced by its affinity for specific receptors and transporters .

Subcellular Localization

1-Ethyl-3-(2-thienyl)piperazine exhibits specific subcellular localization, which can affect its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, 1-Ethyl-3-(2-thienyl)piperazine can be transported to specific organelles, such as the endoplasmic reticulum and mitochondria, through targeting signals and post-translational modifications . These subcellular localizations are crucial for its role in modulating cellular processes and biochemical reactions.

Actividad Biológica

1-Ethyl-3-(2-thienyl)piperazine is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound features a piperazine ring, which is known for its diverse biological properties, combined with a thiophene moiety that may enhance its pharmacological profile.

Antimicrobial Properties

Research indicates that 1-Ethyl-3-(2-thienyl)piperazine exhibits significant antimicrobial activity. A study highlighted the synthesis of various piperazine derivatives, including this compound, demonstrating their effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the thiophene ring is believed to contribute to the enhanced antimicrobial effects due to its ability to interact with bacterial membranes and enzymes involved in cell wall synthesis .

Enzyme Inhibition

This compound has been investigated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurotransmission. In vitro studies showed that 1-Ethyl-3-(2-thienyl)piperazine can inhibit these enzymes, which is indicative of potential applications in treating neurodegenerative diseases such as Alzheimer's. The inhibition rates were measured using the Ellman’s method, revealing promising results at varying concentrations .

Molecular Interactions

The biological activity of 1-Ethyl-3-(2-thienyl)piperazine can be attributed to its ability to form hydrogen bonds via the nitrogen atoms in the piperazine ring and the sulfur atom in the thiophene moiety. These interactions may facilitate binding to various biological targets, including receptors and enzymes .

Pharmacokinetics

Preliminary studies suggest that the pharmacokinetics of 1-Ethyl-3-(2-thienyl)piperazine involve metabolism primarily through cytochrome P450 enzymes in the liver. This metabolic pathway may lead to the formation of active metabolites that contribute to its biological effects .

Case Study: Synthesis and Activity Assessment

A notable study synthesized a series of piperazine derivatives, including 1-Ethyl-3-(2-thienyl)piperazine, and assessed their biological activities. The study utilized spectroscopic methods for structure confirmation and evaluated enzyme inhibition using established protocols. The results indicated that compounds with similar structures exhibited varying degrees of AChE inhibition, with some derivatives showing promising activity comparable to standard drugs like donepezil .

Table: Biological Activity Summary

Propiedades

IUPAC Name |

1-ethyl-3-thiophen-2-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2S/c1-2-12-6-5-11-9(8-12)10-4-3-7-13-10/h3-4,7,9,11H,2,5-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPGQBHKVMNMYDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCNC(C1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.